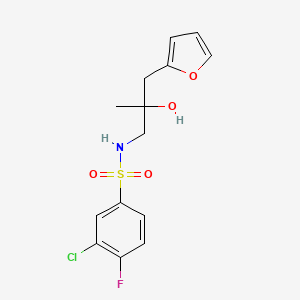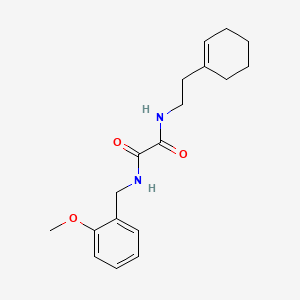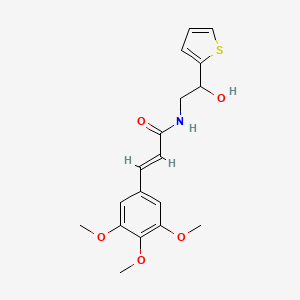
1-Dimethylphosphorylethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex phosphorus-containing compounds often involves the use of phosphorylating agents or the manipulation of phosphorus-containing moieties. For instance, dimethylphosphoryl chloride is mentioned as a useful reagent for synthesizing phospholipids, indicating its potential utility in the synthesis of related compounds . Additionally, the synthesis of 1,2-bis(dimethylphosphino)ethane is reported, which involves the reaction of a dichlorophosphino precursor with Grignard reagents . This method could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of phosphorus-containing compounds can be quite complex due to the presence of bulky groups and the potential for various stereoisomers. For example, 1,4-Dimethylbenzo[c]phenanthrene exhibits nonplanarity and helicity due to steric congestion, which is a common feature in such molecules . Similarly, the molecular structures of various phosphorus derivatives were investigated using X-ray crystallography, revealing large bond angles around phosphorus atoms . These studies highlight the importance of considering steric effects and molecular geometry in the analysis of phosphorus-containing compounds.
Chemical Reactions Analysis
The reactivity of phosphorus-containing compounds can vary widely. The synthesis of dimethylphosphinoyl-substituted tetrahydropyrroles, for example, involves a 1,3-cycloaddition reaction, demonstrating the potential for phosphorus compounds to participate in cycloaddition reactions . Additionally, the synthesis of \u03b1-aminoarylmethanephosphonates involves addition reactions to Schiff bases and the Kabachnik-Fields reaction, indicating that phosphorus compounds can be versatile in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus-containing compounds are influenced by their molecular structure. For instance, the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives were investigated, which could provide insights into the redox behavior of this compound . The crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate revealed strong intramolecular interactions and hydrogen bonding, which are important factors in determining the physical properties of such compounds10.
Wissenschaftliche Forschungsanwendungen
Environmental and Biochemical Insights
Dimethyl Ether as an Alternative Fuel : Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental benefits. It exhibits low NOx, HC, and CO emissions. The combustion of DME is associated with very low particulate matter emissions because of its molecular structure, superior atomization, and vaporization characteristics compared to conventional diesel. Research is focused on modifying engine systems for DME use and exploring its application in vehicles to reduce emissions and improve energy security (Park & Lee, 2014).
Toxicity and Environmental Impacts of Dimethyl Compounds : Studies on dimethyl compounds, such as dimethylarsinic acid (DMA), explore their toxicological and carcinogenic effects. DMA, used as a herbicide and a major metabolite of inorganic arsenic, has been shown to induce DNA damage and act as a promoter of cancer in various organs. Understanding the toxic properties of DMA underscores the complexity of its environmental and health impacts and the need for careful consideration in its applications (Kenyon & Hughes, 2001).
Pharmacological and Therapeutic Applications
- Incretin-Based Therapies : Glucagon-like peptide-1 (GLP-1) receptor agonists, derived from biochemical research, are used to treat type 2 diabetes and obesity. These therapies leverage the physiological effects of GLP-1 to regulate glucose levels, suppress appetite, and offer cardiovascular benefits. The development of GLP-1 receptor agonists exemplifies the application of chemical research in creating innovative treatments for metabolic diseases (Drucker, 2016).
Eigenschaften
IUPAC Name |
1-dimethylphosphorylethyne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7OP/c1-4-6(2,3)5/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVLKLPNDVWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)


![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2547049.png)

![2-[4-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2547051.png)
